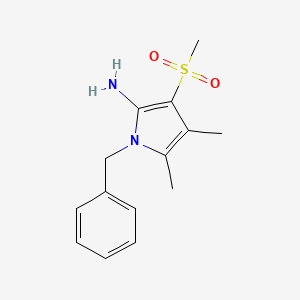

1-苄基-4,5-二甲基-3-(甲基磺酰基)-1H-吡咯-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-Benzyl-4,5-dimethyl-3-(methylsulfonyl)-1H-pyrrol-2-amine" is a derivative of pyrrole, a five-membered aromatic heterocycle. The pyrrole ring is substituted with various functional groups that can influence its chemical and physical properties, as well as its potential biological activity. The presence of a benzyl group, methyl groups, and a methylsulfonyl group suggests that this compound could be of interest in medicinal chemistry, particularly due to the sulfonyl moiety which is a common feature in many drug molecules.

Synthesis Analysis

The synthesis of related pyrrole derivatives has been explored in several studies. For instance, substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamides were synthesized as potential anticancer agents . The synthesis involved the use of mesitylene sulfonyl chloride and various aminating agents to introduce the sulfonyl group into the pyrrole ring. Similarly, 1,4-disubstituted and 1,4,5-trisubstituted 2-[(benzotriazol-1-yl)methyl]pyrroles were prepared from reactions involving primary amines . These methods could potentially be adapted for the synthesis of "1-Benzyl-4,5-dimethyl-3-(methylsulfonyl)-1H-pyrrol-2-amine".

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be complex, with the potential for various isomeric forms. For example, two isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were synthesized and characterized by X-ray crystallography . The molecular structure of such compounds is often organized as molecular crystals with hydrogen bonds forming a framework. The electronic structure of these molecules can be investigated using quantum-chemical calculations, which can provide insights into the charge distribution and intramolecular interactions.

Chemical Reactions Analysis

Pyrrole derivatives can undergo a variety of chemical reactions. For instance, the synthesis of 4-aryl-4-methyl- and 4,4-dimethyl-4H-pyrrolo[2,1-c][1,4]benzothiazines involved a cyclization step with hydriodic acid . Additionally, multicomponent reactions have been used to synthesize complex pyrrol-2-ones . These reactions highlight the versatility of pyrrole derivatives in chemical synthesis and the potential to introduce a wide range of substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives can vary widely depending on the substituents present on the ring. For example, the synthesis and cyclopropanation of 1,3-bis(styrylsulfonyl)benzene demonstrated the influence of substituents on the spectral properties of the compound . Similarly, the synthesis of 2-substituted 5,6-dimethyl-3-phenylsulfonyl-pyrazolo[1,5-a]pyrimidines showed that the size of the substituent group can significantly affect the potency of the compound as a serotonin receptor antagonist, without a clear correlation with other physicochemical properties .

科学研究应用

丙烯酸骨水泥中的促进作用

叔芳香胺,包括与“1-苄基-4,5-二甲基-3-(甲基磺酰基)-1H-吡咯-2-胺”结构相关的化合物,已被研究其在过氧化苯甲酰/胺体系中作为丙烯酸树脂固化的促进剂的作用。这一过程对于牙科树脂和丙烯酸骨水泥等应用至关重要。已经综述了反应的动力学、机理、活化能以及与生物医学应用相关的毒性、残留物和浸出的考虑因素。环境温度对用此类胺制备的水泥固化参数的影响表明,在新的活化剂评估中必须考虑一个重大的影响,特别是与丙烯酸骨水泥植入相关的热损伤 (Vázquez, Levenfeld, & Román, 1998)。

食品安全与杂环胺

杂环芳香胺 (HAA),其结构与“1-苄基-4,5-二甲基-3-(甲基磺酰基)-1H-吡咯-2-胺”相关,被认为是在肉制品热加工过程中形成的可能的致癌物质。研究重点关注它们的分析、形成、在食品加工过程中的缓解,以及从加工和膳食摄入角度对食品安全的影响。这些化合物的形成受加工温度、时间和肉的化学成分等因素的影响。减轻其形成的策略包括使用天然或合成香料、富含抗氧化剂的腌料以及微波加热等预处理。HAA 在人体中的代谢途径涉及多种酶,突出了其潜在健康影响的复杂性 (Chen 等人,2020)。

抗菌潜力

对伞花烃,一种与“1-苄基-4,5-二甲基-3-(甲基磺酰基)-1H-吡咯-2-胺”结构相似的单萜,在超过 100 种植物物种中发现,并表现出一系列生物活性,包括抗菌作用。由于迫切需要新的抗菌物质来对抗传染病和抗菌素耐药性的上升,这一特性已得到广泛研究。对伞花烃的抗菌活性进行了综述,无论是单独使用还是作为植物提取物的主要成分,突出了其在人类医疗保健和生物医学应用中的潜在作用 (Marchese 等人,2017)。

胺功能化吸附剂去除 PFAS

含胺吸附剂,可能包括“1-苄基-4,5-二甲基-3-(甲基磺酰基)-1H-吡咯-2-胺”之类的化合物,为水处理中的全氟烷基和多氟烷基物质 (PFAS) 的控制提供了有希望的解决方案。这些吸附剂的有效性依赖于静电相互作用、疏水相互作用和吸附剂的形态,这突出了在设计用于去除 PFAS 的下一代材料时全面了解这些因素的必要性 (Ateia 等人,2019)。

属性

IUPAC Name |

1-benzyl-4,5-dimethyl-3-methylsulfonylpyrrol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2S/c1-10-11(2)16(9-12-7-5-4-6-8-12)14(15)13(10)19(3,17)18/h4-8H,9,15H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUGCTJKXMJGSBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=C1S(=O)(=O)C)N)CC2=CC=CC=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363335 |

Source

|

| Record name | SBB055793 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-4,5-dimethyl-3-(methylsulfonyl)-1H-pyrrol-2-amine | |

CAS RN |

77444-88-3 |

Source

|

| Record name | 4,5-Dimethyl-3-(methylsulfonyl)-1-(phenylmethyl)-1H-pyrrol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77444-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SBB055793 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyloxazolo[4,5-b]pyridine](/img/structure/B1301650.png)

![(E)-2-[5-(4-chlorophenyl)-2-furyl]-N-(2-thienylmethyl)-1-ethenesulfonamide](/img/structure/B1301667.png)

![3-(1H-pyrrol-1-yl)-N'-[(E)-1-(2-thienyl)ethylidene]-2-thiophenecarbohydrazide](/img/structure/B1301680.png)

![3-(1H-pyrrol-1-yl)-N'-{(E)-1-[3-(trifluoromethyl)phenyl]ethylidene}-2-thiophenecarbohydrazide](/img/structure/B1301681.png)

![Ethyl 2-[4-oxo-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-3-yl]acetate](/img/structure/B1301683.png)